molecular formula C7H3F3N2O B3041405 3-Cyano-4-(trifluoromethyl)pyridinium-1-olate CAS No. 287922-66-1

3-Cyano-4-(trifluoromethyl)pyridinium-1-olate

Cat. No. B3041405
CAS RN: 287922-66-1
M. Wt: 188.11 g/mol
InChI Key: RGWILBFOFXSZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-4-(trifluoromethyl)pyridinium-1-olate is a chemical compound with the molecular formula C7H3F3N2O and a molecular weight of 188.11 g/mol . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) and their derivatives, including this compound, is an important area of research in the agrochemical and pharmaceutical industries . The synthesis of these compounds is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a cyano group at the 3-position and a trifluoromethyl group at the 4-position . The presence of the trifluoromethyl group, which is strongly electron-withdrawing, imparts unique physicochemical properties to the compound .


Chemical Reactions Analysis

This compound and its derivatives undergo various chemical reactions. For instance, 3-Cyano-1-methyl-4-trifluoromethyl-3-pyrroline, a related compound, undergoes redox disproportionation catalyzed by potassium tert-butoxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely influenced by the presence of the trifluoromethyl group and the pyridine moiety . The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and stability of the compound .

Advantages and Limitations for Lab Experiments

One of the main advantages of CTFP is its versatility as a reagent and catalyst. It can be used in a wide range of reactions and has been shown to yield high purity products. Additionally, CTFP has a long shelf life and can be stored at room temperature. However, CTFP is a highly reactive compound and requires careful handling to avoid potential hazards. It is also relatively expensive compared to other reagents and catalysts.

Future Directions

There are numerous future directions for the research and development of CTFP. One potential area of research is the synthesis of novel compounds using CTFP as a building block. Another area of interest is the development of new catalytic reactions using CTFP as a catalyst. Additionally, further research is needed to fully understand the biochemical and physiological effects of CTFP, particularly its potential as an anticancer agent. Overall, CTFP has significant potential for various scientific applications and is an exciting area of research.

Scientific Research Applications

CTFP has been extensively studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and material science. It has been used as a versatile reagent for the synthesis of a wide range of organic compounds, including heterocycles, amino acids, and peptides. CTFP has also been employed as a catalyst in various reactions, such as the Friedel-Crafts acylation and the Michael addition. Additionally, CTFP has been utilized as a building block for the preparation of functional materials, including fluorescent dyes and liquid crystals.

properties

IUPAC Name

1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)6-1-2-12(13)4-5(6)3-11/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWILBFOFXSZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1C(F)(F)F)C#N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-4-(trifluoromethyl)pyridinium-1-olate
Reactant of Route 2
Reactant of Route 2
3-Cyano-4-(trifluoromethyl)pyridinium-1-olate
Reactant of Route 3
Reactant of Route 3
3-Cyano-4-(trifluoromethyl)pyridinium-1-olate
Reactant of Route 4
Reactant of Route 4
3-Cyano-4-(trifluoromethyl)pyridinium-1-olate
Reactant of Route 5
3-Cyano-4-(trifluoromethyl)pyridinium-1-olate
Reactant of Route 6
Reactant of Route 6
3-Cyano-4-(trifluoromethyl)pyridinium-1-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.